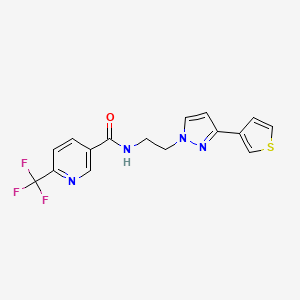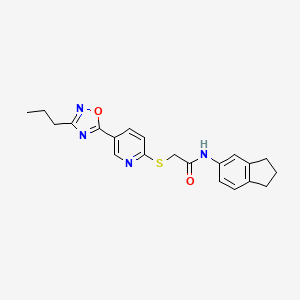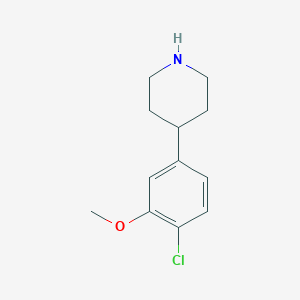
4-(4-Chloro-3-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Chloro-3-methoxyphenyl)piperidine” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C12H16ClNO .
Synthesis Analysis
A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study synthesized a series of analogues based on 5- (1- (4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2 H -1,2,4-triazole-3 (4 H )-thione core .
Molecular Structure Analysis
The molecular weight of “4-(4-Chloro-3-methoxyphenyl)piperidine” is 225.72 . The molecular formula is C12H16ClNO . The structure of a similar compound, 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one (CCMP), was characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-crystal X-ray diffraction .
Physical And Chemical Properties Analysis
“4-(4-Chloro-3-methoxyphenyl)piperidine” is a solid . The SMILES string is COC1=CC=C (C=C1)C2CCNCC2. [H]Cl .
Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
- A study characterized psychoactive arylcyclohexylamines, including substances related to 4-(4-Chloro-3-methoxyphenyl)piperidine, through various analytical techniques. The research developed methods for the determination of these compounds in biological matrices like blood, urine, and vitreous humor using high-performance liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Chemical Synthesis and Biological Investigation
- A study involved the synthesis and characterization of derivatives of 4-(4-Chloro-3-methoxyphenyl)piperidine. These compounds demonstrated significant antibacterial activity and moderate antioxidant activities, showcasing their potential in pharmaceutical applications (Mohanraj & Ponnuswamy, 2018).
Selective Killing of Bacterial Persisters
- Research identified a compound related to 4-(4-Chloro-3-methoxyphenyl)piperidine that selectively kills bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This highlights its potential use in addressing antibiotic resistance (Kim et al., 2011).
Kinetics and Mechanisms of Reactions
- A study examined the reactions of compounds similar to 4-(4-Chloro-3-methoxyphenyl)piperidine with alicyclic amines, providing insights into their chemical properties and reaction mechanisms. This knowledge is crucial for the synthesis of various pharmaceutical compounds (Castro et al., 2001).
Structural and Electronic Properties in Anticonvulsants
- Investigations into the crystal structures of anticonvulsant compounds, including those structurally related to 4-(4-Chloro-3-methoxyphenyl)piperidine, have provided valuable insights into their molecular properties, which are vital for the development of new therapeutic drugs (Georges et al., 1989).
Synthesis and Pharmacological Properties
- Research on the synthesis and evaluation of benzamide derivatives, structurally related to 4-(4-Chloro-3-methoxyphenyl)piperidine, explored their pharmacological properties. These studies are significant for the development of drugs with specific receptor targets, such as serotonin 4 receptor agonists (Sonda et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYJVGLNINAFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxyphenyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

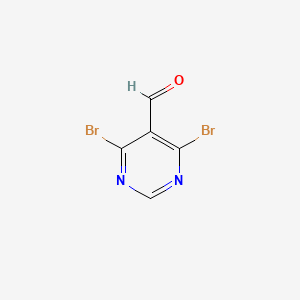
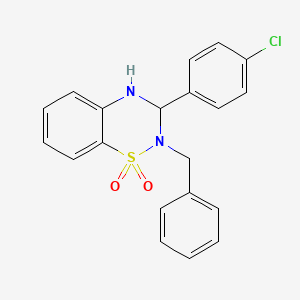

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
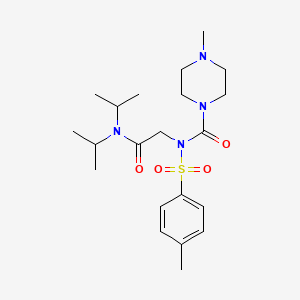
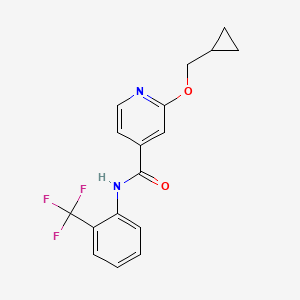
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
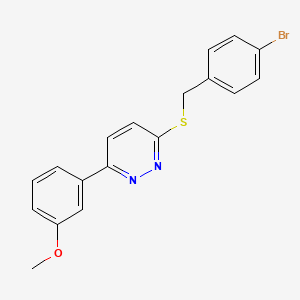
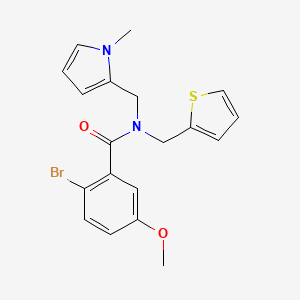
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
